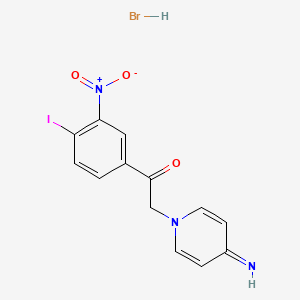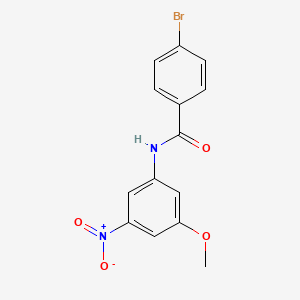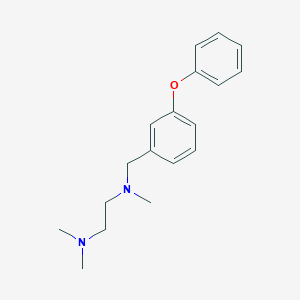
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is a chemical compound with potential applications in scientific research. This compound is also known as INPI-1 and has been synthesized using a specific method. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and survival. This compound has also been found to activate the p53 pathway, which is a tumor suppressor pathway that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and survival, such as topoisomerase II and protein kinase C. This compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide in lab experiments is its potential to inhibit the growth of cancer cells. This compound has been shown to have a high potency against various cancer cell lines. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide. One direction is to further investigate the mechanism of action of this compound and its potential targets in cancer cells. Another direction is to optimize the synthesis method to produce higher yields of the compound with better purity. Additionally, studies are needed to determine the toxicity profile of this compound and its potential side effects in vivo. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer.
Métodos De Síntesis
The synthesis of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide involves the reaction of 4-iodo-3-nitrobenzaldehyde with 4-aminopyridine in the presence of acetic acid. The resulting product is then reacted with ethyl bromoacetate to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Propiedades
IUPAC Name |
2-(4-iminopyridin-1-yl)-1-(4-iodo-3-nitrophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O3.BrH/c14-11-2-1-9(7-12(11)17(19)20)13(18)8-16-5-3-10(15)4-6-16;/h1-7,15H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJXSENYCDNOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN2C=CC(=N)C=C2)[N+](=O)[O-])I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)

![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)

![2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
![N-[2-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B6023207.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6023218.png)
![4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6023220.png)
![2-[2-amino-1-(2,5-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6023241.png)
![N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6023245.png)
![[2-({3-chloro-5-methoxy-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6023248.png)
![1-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6023256.png)
![7-(4-bromophenyl)-1-(2-ethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6023261.png)